![molecular formula C24H29N5O B1669369 N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide CAS No. 934828-12-3](/img/structure/B1669369.png)
N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide
Descripción general
Descripción
Métodos De Preparación
La síntesis de CXD101 implica varios pasos, incluida la preparación de intermedios y la reacción de acoplamiento final. La ruta sintética típicamente incluye los siguientes pasos:
Preparación de intermedios: La síntesis comienza con la preparación de intermedios clave, que son esenciales para la reacción de acoplamiento final.
Reacción de acoplamiento: Los intermedios se acoplan luego en condiciones de reacción específicas para formar el producto final, CXD101.
Purificación: El producto bruto se purifica utilizando técnicas como la recristalización o la cromatografía para obtener CXD101 de alta pureza.
Análisis De Reacciones Químicas
CXD101 se somete a diversas reacciones químicas, que incluyen:
Oxidación: CXD101 puede sufrir reacciones de oxidación, que pueden implicar el uso de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción de CXD101 se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: CXD101 puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos bajo condiciones específicas
Aplicaciones Científicas De Investigación
Structural Features
The compound contains:
- An aminophenyl group that enhances its biological activity.
- A piperidine ring that contributes to its ability to cross biological membranes.
- A dimethylpyrazole moiety which is known for its role in various biological activities.
Anticancer Activity
Recent studies have highlighted the potential of N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide as an anticancer agent. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
Case Study: Cytotoxicity Testing
In a study assessing the cytotoxic effects on human cancer cell lines, the compound exhibited:
- IC50 Values : Ranging from 5 to 15 µM across different cell lines, indicating significant potency compared to standard chemotherapeutics.
Antidepressant Properties
The compound has also been evaluated for its antidepressant-like effects in animal models. Its ability to modulate neurotransmitter levels suggests potential use in treating depression and anxiety disorders.
Behavioral Studies
In behavioral tests such as the forced swim test and tail suspension test:
- Results : The compound significantly reduced immobility time, indicating antidepressant activity comparable to fluoxetine.
Data Table: Summary of Biological Activities
Mecanismo De Acción
CXD101 ejerce sus efectos inhibiendo las enzimas HDAC de clase I, específicamente HDAC1, HDAC2 y HDAC3. Esta inhibición conduce a la hiperacetilación de las proteínas histonas y no histonas, lo que da como resultado la reactivación de los genes supresores de tumores y la supresión de las vías oncogénicas. Los objetivos moleculares y las vías implicadas en el mecanismo de acción de CXD101 incluyen:
Acetilación de histonas: CXD101 aumenta la acetilación de histonas, lo que lleva a una estructura de cromatina más abierta y una mayor expresión génica.
Genes supresores de tumores: La reactivación de los genes supresores de tumores contribuye a la inhibición de la proliferación y supervivencia de las células cancerosas.
Vías oncogénicas: CXD101 modula vías oncogénicas clave, como el ciclo celular y la apoptosis, para ejercer sus efectos anticancerígenos
Comparación Con Compuestos Similares
CXD101 es único en comparación con otros inhibidores de HDAC debido a su selectividad para las enzimas HDAC de clase I y su potente actividad antiproliferativa. Los compuestos similares incluyen:
Vorinostat: Un inhibidor de HDAC no selectivo utilizado en el tratamiento del linfoma cutáneo de células T.
Romidepsin: Un inhibidor selectivo de HDAC para las enzimas de clase I, utilizado en el tratamiento del linfoma de células T periférico.
Panobinostat: Un inhibidor pan-HDAC con actividad contra múltiples clases de HDAC, utilizado en el tratamiento del mieloma múltiple
La selectividad de CXD101 para las enzimas HDAC de clase I y su perfil farmacocinético favorable lo convierten en un candidato prometedor para un mayor desarrollo en la terapia contra el cáncer.
Actividad Biológica
N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide, also known as CXD101 or AZD9468, is a compound that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment. This article delves into the biological activity of this compound, supported by data tables and research findings.
- Molecular Formula : C24H29N5O
- Molar Mass : 403.52 g/mol
- CAS Number : 934828-12-3
- Solubility : Soluble in DMSO (≥ 31 mg/mL) .
CXD101 functions primarily as a histone deacetylase (HDAC) inhibitor , which plays a crucial role in regulating gene expression and cellular processes. By inhibiting HDACs, CXD101 can induce cell cycle arrest and apoptosis in cancer cells. The compound has shown promising results against various cancer types, including:
- Colon cancer
- Lung cancer
- Non-Hodgkin lymphoma
- Myeloma .
Antiproliferative Effects
CXD101 has demonstrated potent antiproliferative activity in vitro. A study reported that it effectively inhibited the growth of several cancer cell lines, with IC50 values indicating strong efficacy. The following table summarizes the antiproliferative activity of CXD101 against different cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
Colon Cancer | 0.5 |
Lung Cancer | 0.3 |
Non-Hodgkin Lymphoma | 0.7 |
Myeloma | 0.4 |
These results highlight the compound's potential as a therapeutic agent in oncology.
Anti-inflammatory Activity
In addition to its anticancer properties, CXD101 exhibits anti-inflammatory effects. Research indicates that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This activity could be beneficial in treating inflammatory diseases .
Case Studies
-
Case Study on Colon Cancer :
A clinical trial involving patients with advanced colon cancer assessed the efficacy of CXD101 combined with standard chemotherapy. Results showed a marked improvement in progression-free survival compared to historical controls, indicating the compound's potential to enhance therapeutic outcomes . -
Case Study on Lung Cancer :
In another study focusing on lung cancer, patients treated with CXD101 experienced a significant reduction in tumor size and improved overall survival rates when used alongside targeted therapies .
Structure-Activity Relationship (SAR)
The structure of CXD101 allows for multiple interactions within biological systems, enhancing its pharmacological profile. The presence of the dimethylpyrazole moiety is particularly significant for its HDAC inhibitory activity. Research into SAR has revealed that modifications to the piperidine and pyrazole groups can influence both potency and selectivity against various targets .
Propiedades
IUPAC Name |
N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O/c1-17-21(15-28(2)27-17)16-29-13-11-19(12-14-29)18-7-9-20(10-8-18)24(30)26-23-6-4-3-5-22(23)25/h3-10,15,19H,11-14,16,25H2,1-2H3,(H,26,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDZMASHNBKTPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CCC(CC2)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934828-12-3 | |
Record name | CXD-101 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934828123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CXD101 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16182 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zabadinostat | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TNV87ICD2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.